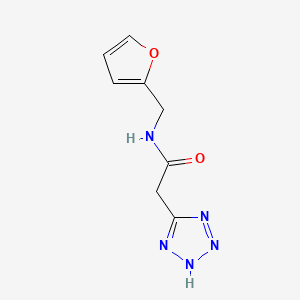

N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide

Description

Properties

Molecular Formula |

C8H9N5O2 |

|---|---|

Molecular Weight |

207.19 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2H-tetrazol-5-yl)acetamide |

InChI |

InChI=1S/C8H9N5O2/c14-8(4-7-10-12-13-11-7)9-5-6-2-1-3-15-6/h1-3H,4-5H2,(H,9,14)(H,10,11,12,13) |

InChI Key |

MOWGBGREIZTAAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CC2=NNN=N2 |

Origin of Product |

United States |

Preparation Methods

Cycloaddition-Based Approaches

The synthesis of this compound centers on the Huisgen [2+3] cycloaddition between cyanoacetamide precursors and sodium azide. This method, optimized for positional isomerism control, involves the reaction of N-(furan-2-ylmethyl)-2-cyanoacetamide with sodium azide in the presence of triethylamine hydrochloride in toluene at elevated temperatures. The tetrazole ring forms regioselectively at the 5-position due to the electron-withdrawing nature of the acetamide group, directing cycloaddition to the nitrile carbon.

Detailed Synthetic Procedure

Reaction Conditions and Workflow

The preparation follows Synthetic Procedure A outlined in the literature:

-

Substrate Preparation : N-(Furan-2-ylmethyl)-2-cyanoacetamide is synthesized by alkylating furfurylamine with methyl cyanoacetate, followed by amidation.

-

Cycloaddition Reaction :

-

A mixture of N-(furan-2-ylmethyl)-2-cyanoacetamide (5 mmol), sodium azide (15 mmol, 3 equiv), and triethylamine hydrochloride (15 mmol, 3 equiv) in toluene (10 mL) is heated at 90°C for 20 hours.

-

The reaction is quenched with ice-cold water (25 mL), acidified with hydrochloric acid, and stirred at 0°C for 30 minutes.

-

The precipitate is filtered, washed with cold water, and dried under vacuum to yield the crude product.

-

Yield and Characterization

Under these conditions, this compound is obtained in 21% yield (0.35 g from 8 mmol scale). Key characterization data includes:

-

Melting Point : 166–168°C

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.81 (t, J = 5.5 Hz, 1H), 7.59 (s, 1H), 6.40 (d, J = 3.0 Hz, 1H), 6.28 (d, J = 3.0 Hz, 1H), 4.21 (d, J = 5.5 Hz, 2H), 3.87 (s, 2H).

-

¹³C NMR (126 MHz, DMSO-d₆): δ 165.2, 151.1, 149.9, 142.3, 110.4, 107.8, 39.8, 30.5.

Optimization Challenges and Substrate Limitations

Modest Yield and Electronic Effects

The low yield (21%) contrasts sharply with higher yields observed for other N-alkyl derivatives (e.g., 93% for N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acetamide). This disparity is attributed to the electron-rich furan ring, which may destabilize the intermediate or hinder azide-nitrile coordination during cycloaddition. Additionally, the furan methyl group’s steric bulk could reduce reaction efficiency compared to linear alkyl chains.

Solvent and Catalyst Screening

Initial optimization trials explored solvents like DMF, DMSO, and acetonitrile, but toluene provided superior results due to its nonpolar nature, which favors azide activation by triethylamine hydrochloride. Microwave-assisted reactions were attempted but failed to improve yields, likely due to decomposition of the furan-containing intermediate.

Comparative Analysis with Positional Isomers

1-Substituted vs. 5-Substituted Tetrazoles

While this report focuses on the 5-substituted isomer, the 1-substituted variant (N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)acetamide) can be synthesized via isocyanoacetamide precursors. However, the 5-substituted form is thermodynamically favored in cycloaddition reactions due to the acetamide group’s electron-withdrawing effect.

Scalability and Purification

Large-Scale Considerations

The protocol is scalable to 8 mmol without significant yield reduction, but the modest efficiency necessitates larger starting quantities for gram-scale production. Purification via aqueous workup and filtration avoids chromatography, making the process practical despite the yield limitations .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

Reduction: The tetrazole ring can be reduced to form an amine derivative.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Furan-2-carboxylic acid.

Reduction: Amine derivatives of the tetrazole ring.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing tetrazole rings exhibit notable antimicrobial properties. For instance, in a study evaluating various derivatives of tetrazole compounds, N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide showed significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were measured, indicating effective inhibition at concentrations ranging from 8 to 256 µg/mL .

Anticancer Potential

In silico studies have indicated that this compound may possess anticancer properties. A series of derivatives were synthesized and tested against various cancer cell lines using the MTT assay, which evaluates cell viability. Notably, certain derivatives exhibited promising growth inhibition percentages (PGIs) against human cancer cell lines, suggesting that this compound could be further developed as an anticancer agent .

Anti-inflammatory Effects

The tetrazole functional group is associated with anti-inflammatory activity. Compounds similar to this compound have shown efficacy in reducing inflammation in preclinical models. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing twelve derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines evaluated their antimicrobial properties against standard bacterial strains. Among them, one derivative exhibited an MIC of 4 µg/mL against Staphylococcus epidermidis, indicating strong antimicrobial activity .

Case Study 2: Anticancer Activity Assessment

In another research effort, the anticancer potential of various tetrazole derivatives was assessed against a panel of human cancer cell lines. The results highlighted that certain compounds derived from this compound displayed significant cytotoxic effects, particularly against ovarian and brain cancer cells .

Data Tables

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and tetrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.

N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide is unique due to the specific combination of the furan and tetrazole rings linked by an acetamide group. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds.

Biological Activity

N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a tetrazole moiety, which are known to enhance biological activity. The structural formula can be represented as follows:

The presence of these heterocycles contributes to the compound's interaction with biological targets, potentially leading to various therapeutic effects.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Compounds containing furan and tetrazole rings have been documented to possess antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Antitumor Effects : The combination of furan and tetrazole in this compound may enhance its anticancer potential. Studies indicate that similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could also possess antitumor activity .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, altering their activity. For example, tetrazoles are known to act as carboxylic acid surrogates, influencing pharmacodynamics due to their ability to form hydrogen bonds .

- Synergistic Effects : The combination of the furan and tetrazole moieties may provide synergistic effects that enhance overall efficacy compared to compounds with single heterocycles .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds similar to this compound:

Q & A

Q. Table 1: Impact of Substituents on Yield

| Substituent Type | Yield Range | Reference |

|---|---|---|

| N-Phenethyl | 74% | |

| N-Allyl | 25% | |

| Electron-rich aryl groups | Up to 93% |

Which analytical techniques are most effective for characterizing this compound?

Structural validation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan methyl (δ ~4.3 ppm) and tetrazole protons (δ ~8–10 ppm) .

- LC-MS : Determines molecular weight (e.g., m/z = 286.1 [M+H]⁺ for related tetrazole derivatives) .

- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N percentages (e.g., ±0.2% deviation) .

What preliminary biological activities have been reported for this compound?

- Enzyme Inhibition : The tetrazole ring mimics carboxylate groups, enabling interactions with metalloenzymes (e.g., angiotensin-converting enzyme) .

- Anti-inflammatory Potential : Thiazolo[4,5-d]pyridazine analogs show activity in suppressing COX-2 pathways .

Advanced Research Questions

How do structural modifications influence binding affinity to biological targets?

- Tetrazole Substitution : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .

- Furan Flexibility : Methylation at the furan 2-position improves lipophilicity, aiding blood-brain barrier penetration .

- Amide Linker : Replacing the acetamide with sulfonamide groups alters hydrogen-bonding interactions with target proteins .

Q. Table 2: Structure-Activity Relationship (SAR)

| Modification Site | Effect on Activity | Reference |

|---|---|---|

| Tetrazole (C5 substitution) | Increased enzyme inhibition | |

| Furan methyl | Enhanced bioavailability | |

| Acetamide linker | Target selectivity |

How can contradictions in reported biological data be resolved?

Discrepancies in IC₅₀ values or efficacy often stem from:

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) affect compound stability .

- Cell Line Specificity : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to validate target engagement .

- Synthetic Purity : Impurities >2% can skew results; repurify via HPLC (C18 column, acetonitrile/water gradient) .

What computational methods are suitable for predicting the compound’s mechanism of action?

- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with proteins (e.g., tetrazole-Zn²⁺ coordination in ACE) .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .

- QSAR Models : Train models on tetrazole derivatives to predict ADMET properties (e.g., logP, clearance) .

How can synthetic by-products be identified and mitigated?

- By-Product Analysis : LC-MS/MS detects intermediates (e.g., uncyclized hydrazides) .

- Mitigation Strategies :

- Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazide to carboxylic acid) to minimize side reactions .

Methodological Notes

- Data Reliability : Prioritized peer-reviewed synthesis protocols (e.g., ) and mechanistic studies ().

- Abbreviations : Full chemical names used to maintain clarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.